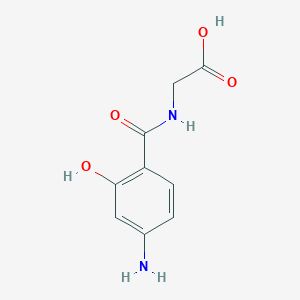

Glicina, N-(4-amino-2-hidroxibenzoil)-

Descripción general

Descripción

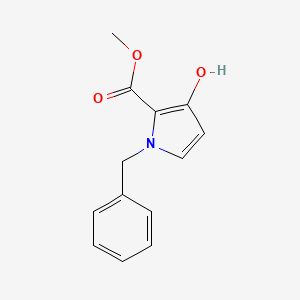

“Glycine, N-(4-amino-2-hydroxybenzoyl)-” is a compound with the molecular formula C9H10N2O4 . It is also known as “n-(2-Hydroxybenzyl)-glycine” and is a derivative of glycine, the simplest amino acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, conjugates of hydroxy- and acetoxybenzoic acids with dipeptides based on 4-aminobutanoic acid and glycine were synthesized through hydroxy (acetoxy)benzoyl chlorides and 4-[hydroxy (acetoxy)benzoylamino]butanoyl chlorides as intermediate products .Molecular Structure Analysis

The molecular structure of “Glycine, N-(4-amino-2-hydroxybenzoyl)-” can be represented by the InChI string:InChI=1S/C9H9NO4/c11-7-4-2-1-3-6 (7)9 (14)10-5-8 (12)13/h1-4,11H,5H2, (H,10,14) (H,12,13) . Chemical Reactions Analysis

While specific chemical reactions involving “Glycine, N-(4-amino-2-hydroxybenzoyl)-” are not detailed in the search results, it’s worth noting that glycine, the parent compound, plays a significant role in various metabolic functions and neurological functions .Physical And Chemical Properties Analysis

“Glycine, N-(4-amino-2-hydroxybenzoyl)-” has a molecular weight of 195.1721 . Glycine, the parent compound, is highly soluble in water and is a polar molecule. It appears as a colourless crystalline solid having a sweet taste .Aplicaciones Científicas De Investigación

Efectos Antiinflamatorios

Se ha descubierto que la Glicina tiene efectos antiinflamatorios. Puede unirse a receptores y transportadores específicos que se expresan en muchos tipos de células en todo un organismo para ejercer sus efectos . Se ha demostrado que disminuye las citocinas proinflamatorias y la concentración de ácidos grasos libres, mejora la respuesta a la insulina y media otros cambios .

Modulación del Factor Nuclear Kappa B (NF-κB)

La Glicina ejerce sus efectos antiinflamatorios a través de la modulación de la expresión del factor nuclear kappa B (NF-κB) en muchas células . Esta modulación es importante para evitar el desarrollo de inflamación crónica .

Potenciador de la Absorción

La tecnología de caprilato de sodio N-(8-[2-hidroxibenzoil] amino) (SNAC) se ha utilizado para mejorar la absorción de semaglutida, un agonista del receptor del péptido 1 similar al glucagón, y protegerlo de la degradación por las enzimas gástricas cuando se administra por vía oral . Esta tecnología ha llevado a la aprobación del primer agonista del receptor del péptido 1 similar al glucagón por vía oral para el tratamiento de la diabetes tipo 2 .

Facilitador de la Biodisponibilidad

La tecnología SNAC, una vez coformulada con semaglutida oral, facilita una mayor absorción y biodisponibilidad . Se ha descubierto que esto no tiene efectos apreciables en la vida media, la eficacia o la seguridad en comparación con la formulación subcutánea de semaglutida .

Filtro UV

El compuesto se ha utilizado en la síntesis del filtro UV hexil 2-(4-dietilamino-2-hidroxibenzoil) benzoato (DHHB) y sus subproductos clorados . Estos compuestos se utilizan para proteger a los humanos de los efectos nocivos del sol .

Estudios de Ecotoxicología

El compuesto y sus subproductos clorados se han utilizado en estudios que investigan su comportamiento de transformación y cambios en la toxicidad durante el tratamiento de desinfección por cloración . Estos estudios son importantes para comprender la seguridad de los componentes de los protectores solares y sus productos de transformación durante su uso .

Mecanismo De Acción

Mode of Action

It is known that glycine, a component of this compound, is a major inhibitory neurotransmitter as well as a co-agonist of glutamate at excitatory nmda receptors .

Biochemical Pathways

It is known that glycine, a component of this compound, plays a pivotal role in the central nervous system (cns), and its interactions with other neurotransmitters have been the subject of various studies .

Result of Action

Early findings suggest it may also have antipsychotic activity as well as antioxidant and anti-inflammatory activities .

Análisis Bioquímico

Biochemical Properties

Glycine, N-(4-amino-2-hydroxybenzoyl)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in metabolic pathways, such as glycine cleavage system (GCS) and serine hydroxymethyltransferase . These interactions are crucial for the compound’s role in metabolic regulation and other biochemical processes.

Molecular Mechanism

The molecular mechanism of Glycine, N-(4-amino-2-hydroxybenzoyl)- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been observed to bind to specific enzymes, thereby modulating their activity. This binding can lead to either inhibition or activation of the enzyme, depending on the context . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Dosage Effects in Animal Models

The effects of Glycine, N-(4-amino-2-hydroxybenzoyl)- vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on metabolic regulation and cellular function. At higher doses, it can exhibit toxic or adverse effects . These threshold effects are important for determining the appropriate dosage for research and therapeutic applications.

Metabolic Pathways

Glycine, N-(4-amino-2-hydroxybenzoyl)- is involved in several metabolic pathways. It interacts with enzymes such as glycine cleavage system (GCS) and serine hydroxymethyltransferase, which are crucial for its role in metabolic regulation . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, making it a key player in metabolic studies.

Transport and Distribution

The transport and distribution of Glycine, N-(4-amino-2-hydroxybenzoyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for studying the compound’s effects on cellular function and metabolism.

Subcellular Localization

Glycine, N-(4-amino-2-hydroxybenzoyl)- is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . This subcellular localization is important for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Propiedades

IUPAC Name |

2-[(4-amino-2-hydroxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-5-1-2-6(7(12)3-5)9(15)11-4-8(13)14/h1-3,12H,4,10H2,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFRJXJYBFHCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

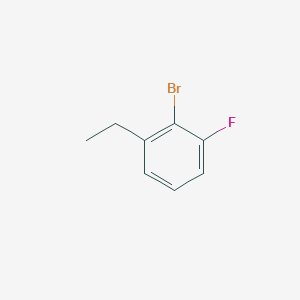

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Azaspiro[2.5]octan-6-one](/img/structure/B1380818.png)

![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)

![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)